![molecular formula C17H19N5O2 B4694633 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4694633.png)
6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Overview
Description
6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one is 325.15387487 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one belongs to the pyridopyrimidine class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of pyrido[4,3-d]pyrimidin-5(6H)-one with furan derivatives and piperazine. The reaction conditions often include refluxing in a suitable solvent, leading to the formation of the desired product in moderate to high yields.
The biological activity of pyridopyrimidine derivatives is often attributed to their ability to interact with various biological targets:
- Dihydrofolate Reductase (DHFR) Inhibition : Compounds similar to this compound have been shown to inhibit DHFR, an essential enzyme in folate metabolism. This inhibition disrupts DNA synthesis and has implications in cancer therapy .
- Tyrosine Kinase Inhibition : These compounds also exhibit activity against tyrosine kinases, which are crucial in cell signaling pathways related to proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and metastasis .
- Histamine H4 Receptor Modulation : Some derivatives have been identified as antagonists for the histamine H4 receptor, which is involved in inflammatory responses and may be targeted for treating allergic diseases and autoimmune conditions .
Case Studies
Several studies highlight the efficacy of pyridopyrimidine derivatives:
- A study demonstrated that a related compound showed significant antitumor activity in vitro against various cancer cell lines by effectively inhibiting DHFR activity and inducing apoptosis in cancer cells .
- Another investigation found that derivatives with similar structural features exhibited promising results as anti-inflammatory agents by modulating histamine receptor activity, suggesting potential applications in treating allergic reactions and chronic inflammatory diseases .
Data Summary
Scientific Research Applications
The compound 6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications in medicinal chemistry, specifically focusing on its role as an inhibitor in enzyme activity, particularly related to demethylases, and its implications in cancer research and other therapeutic areas.
Chemical Composition
The molecular formula of this compound is with a molecular weight of approximately 367.4 g/mol. Its structure features a pyrimidine core substituted with a furan ring and piperazine moiety, contributing to its biological activity.
Enzyme Inhibition
One of the primary applications of this compound is as an inhibitor of specific enzymes, particularly histone demethylases such as KDM4 and KDM5. These enzymes play critical roles in epigenetic regulation by demethylating lysine residues on histones, thus influencing gene expression.
Case Study: KDM Inhibitors
Research indicates that derivatives of pyrido[4,3-d]pyrimidin-5(6H)-one exhibit potent inhibitory effects against KDM enzymes. For example, compounds structurally similar to this compound have shown selectivity for KDM4 over other KDM subfamilies, demonstrating their potential in treating cancers associated with dysregulated gene expression due to aberrant histone methylation .
Cancer Therapeutics
Given its role as a KDM inhibitor, this compound is being investigated for its potential in cancer therapy. The ability to modulate histone methylation patterns can lead to reactivation of tumor suppressor genes and inhibition of oncogenes.
Research Findings:
Studies have demonstrated that inhibiting KDMs can induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutics. For instance, the combination of this compound with standard chemotherapy agents has been explored to assess synergistic effects on tumor growth inhibition .
Neuropharmacology
Another promising application lies within neuropharmacology, where the piperazine component may contribute to neuroactive properties. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Potential Mechanisms:
The interaction with serotonin and dopamine receptors could be significant for developing treatments for conditions such as depression and anxiety disorders .
Comparative Analysis of Related Compounds
Compound Name | Structure | Target Enzyme | Biological Activity |
---|---|---|---|
This compound | Structure | KDM4/KDM5 | Inhibitor |
8-(4-(2-(4-(3-chlorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one | Structure | KDM3/KDM6 | Selective Inhibitor |
N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide | Structure | Unknown | Potential Neuroactive |
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-20-6-8-21(9-7-20)17-18-11-14-15(19-17)4-5-22(16(14)23)12-13-3-2-10-24-13/h2-5,10-11H,6-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYHBUHQFZMDFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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